Pyrido(2,1-b)benzothiazolium, 1,2,3,4-tetrahydro-4-(3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)-, acetate

Description

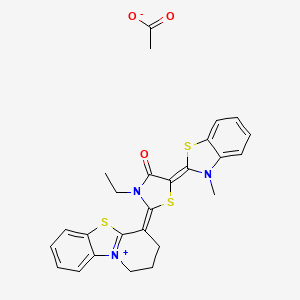

The target compound, Pyrido(2,1-b)benzothiazolium, 1,2,3,4-tetrahydro-4-(3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)-, acetate, features a fused pyrido-benzothiazolium core substituted with a thiazolidinylidene moiety and an acetate counterion. The acetate group likely improves solubility, a critical factor for bioavailability .

Properties

CAS No. |

142307-19-5 |

|---|---|

Molecular Formula |

C26H25N3O3S3 |

Molecular Weight |

523.7 g/mol |

IUPAC Name |

(2E,5E)-2-(2,3-dihydro-1H-pyrido[2,1-b][1,3]benzothiazol-10-ium-4-ylidene)-3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;acetate |

InChI |

InChI=1S/C24H22N3OS3.C2H4O2/c1-3-26-21(28)20(24-25(2)16-10-4-6-12-18(16)30-24)31-22(26)15-9-8-14-27-17-11-5-7-13-19(17)29-23(15)27;1-2(3)4/h4-7,10-13H,3,8-9,14H2,1-2H3;1H3,(H,3,4)/q+1;/p-1/b24-20+; |

InChI Key |

WTIOIMBUVPNNIZ-UUTNPJQJSA-M |

Isomeric SMILES |

CCN1/C(=C\2/CCC[N+]3=C2SC4=CC=CC=C43)/S/C(=C/5\N(C6=CC=CC=C6S5)C)/C1=O.CC(=O)[O-] |

Canonical SMILES |

CCN1C(=C2CCC[N+]3=C2SC4=CC=CC=C43)SC(=C5N(C6=CC=CC=C6S5)C)C1=O.CC(=O)[O-] |

Origin of Product |

United States |

Biological Activity

Pyrido(2,1-b)benzothiazolium derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound “Pyrido(2,1-b)benzothiazolium, 1,2,3,4-tetrahydro-4-(3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene)-, acetate,” synthesizing existing research findings to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyrido-benzothiazole core and various substituents that enhance its biological properties. The synthesis of such compounds often involves multi-step processes that can yield derivatives with varying pharmacological profiles.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Core Structure | Pyrido(2,1-b)benzothiazole |

| Substituents | 3-Ethyl, 3-Methyl |

| Functional Groups | Thiazolidinylidene, Acetate |

Antimicrobial Activity

Pyrido(2,1-b)benzothiazole derivatives exhibit notable antimicrobial properties. Studies have shown that these compounds possess significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) values have been reported to be comparable to standard antibiotics like cefotaxime against pathogens such as Bacillus subtilis and Chlamydia pneumonia .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. Various pyrido-benzothiazole derivatives have been evaluated against different cancer cell lines:

- Compounds demonstrated cytotoxicity with IC50 values indicating effective inhibition of cell growth in human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells .

Antioxidant Properties

The antioxidant potential of pyrido(2,1-b)benzothiazole derivatives has been explored in vitro. These compounds may contribute to reducing oxidative stress by scavenging free radicals .

Anti-inflammatory and Analgesic Effects

Some studies suggest that these compounds may exhibit anti-inflammatory and analgesic activities, which are crucial in the treatment of chronic pain and inflammatory diseases .

Case Study: Antimicrobial Efficacy

A recent study synthesized several pyrido[2,3-d]pyrimidine derivatives and evaluated their antimicrobial efficacy:

- Compound 7a showed equipotent activity with MIC values comparable to cefotaxime against Bacillus subtilis and Chlamydia pneumonia .

Case Study: Anticancer Screening

In another investigation, pyrido[2,1-b]benzothiazole derivatives were screened for anticancer activity:

- The results indicated that many derivatives exhibited moderate to high cytotoxicity against HepG2 cells with IC50 values ranging from 10 to 30 µM .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antimicrobial | Bacillus subtilis | 6 µmol/L |

| Anticancer | HepG2 | 20 µM |

| Antioxidant | N/A | N/A |

Scientific Research Applications

Synthetic Methodologies

The synthesis of pyrido(2,1-b)benzothiazolium derivatives often involves innovative approaches that leverage their unique chemical properties. One notable method is the [4+2]-cyclodimerization of acyl(1,3-benzothiazol-2-yl)ketenes, which can be generated in situ from precursors like 3-aroylpyrrolo[2,1-c][1,4]benzothiazine-1,2,4-triones. This method has been shown to yield high selectivity and efficiency in producing drug-like heterocycles .

Biological Activities

The biological applications of pyrido(2,1-b)benzothiazolium derivatives are extensive:

1. Antiviral Activity

- Compounds derived from this scaffold have demonstrated significant antiviral effects against various viruses including dengue and hepatitis C. Their mechanism often involves inhibition of viral polymerases, making them promising candidates for antiviral drug development .

2. Antimicrobial Properties

- These compounds have shown efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole moiety enhance antibacterial potency .

3. Anticancer Potential

- Pyrido(2,1-b)benzothiazolium derivatives exhibit cytotoxic effects against several cancer cell lines including HepG2 (liver cancer), NCI-H460 (lung cancer), and HCT-116 (colon cancer). The cytotoxicity is often assessed using MTT assays to determine the median growth inhibitory concentration (IC50) .

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral activity of a series of pyrido(2,1-b)benzothiazolium derivatives against SARS-CoV-2 and H5N1 viruses. Compounds containing fluorine substitutions showed enhanced activity compared to their non-fluorinated counterparts. The most potent compound exhibited over 90% inhibition at specific concentrations .

Case Study 2: Antimicrobial Evaluation

In a systematic evaluation of antimicrobial properties, several pyrido(2,1-b)benzothiazolium compounds were tested against a panel of bacterial strains. One compound demonstrated a minimum inhibitory concentration (MIC) comparable to cefotaxime against Salmonella typhi, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

Chemical Reactions Analysis

Structural Insights and Analogous Systems

The compound contains:

-

A pyrido[2,1-b]benzothiazolium core (a fused bicyclic system with a positively charged nitrogen).

-

A thiazolidinone substituent (4-oxo-2-thiazolidinylidene) with an ethyl group at position 3 and a 3-methylbenzothiazolylidene group at position 5.

Related systems include:

-

Pyrido[2,1-b] benzothiazol-1-ones (e.g., compounds 2 in ), synthesized via [4+2]-cyclodimerization of acyl(1,3-benzothiazol-2-yl)ketenes. These reactions form angularly fused pyridin-2(1H)-ones .

-

Benzothiazolium dyes (e.g., CAS 514-73-8 in ), which exhibit photophysical properties and reactivity in conjugation with polymethine chains.

Hypothetical Reactivity Pathways

Based on structural analogs, the compound may undergo:

Nucleophilic Substitution

-

The positively charged pyrido-benzothiazolium core could attract nucleophiles (e.g., hydroxide, amines) at the α-position to the nitrogen, leading to ring-opening or substitution reactions .

Electrophilic Aromatic Substitution

-

Electron-rich aromatic regions (e.g., benzothiazolylidene) may undergo halogenation, nitration, or sulfonation under standard conditions .

Redox Reactions

-

The thiazolidinone moiety (4-oxo group) is redox-active. Reduction with agents like NaBH4 or LiAlH4 could target the carbonyl group, while oxidation might modify sulfur centers .

Thermal Decomposition and Stability

Analogous fused pyrrole-2,3-diones (e.g., APBTTs 1 in ) undergo thermal decarbonylation to generate reactive ketenes. If the thiazolidinone group in the target compound undergoes similar decarbonylation, it could produce intermediates for cycloaddition or polymerization .

Challenges and Limitations

-

Synthetic Complexity : The fused heterocyclic system likely requires multi-step synthesis, with challenges in regioselectivity and purification.

-

Stability Issues : Positively charged nitrogen and conjugated systems may render the compound sensitive to light, heat, or moisture.

Recommendations for Further Study

-

DFT Calculations : To predict reaction pathways and stability (as done for APBTTs in ).

-

Exploratory Synthesis : Focus on nucleophilic/electrophilic functionalization of the benzothiazolylidene or thiazolidinone groups.

-

Spectroscopic Characterization : UV-Vis and NMR studies to monitor reactivity in real-time.

While the provided sources lack explicit data on this compound, insights from analogous systems highlight plausible reactivity and applications. Further experimental work is essential to validate these hypotheses.

Comparison with Similar Compounds

Table 2: Antimicrobial Activity of Related Compounds

Anticancer Potential

- Pyrido-Pyrimidinones: describes derivatives with IC₅₀ values of 1.5–3.2 µM against MCF-7 breast cancer cells. The target compound’s conjugated system may improve DNA intercalation or kinase inhibition .

- Benzothiazolium Salts: notes that spiro-pyrrolidines derived from benzothiazolium salts show antiproliferative activity. The acetate counterion in the target compound may modulate cytotoxicity .

Spectral and Computational Characterization

- IR/NMR Data: The target compound’s spectral features (e.g., C=O stretch at ~1700 cm⁻¹, NH signals at ~3400 cm⁻¹) align with thiazolidinone derivatives in and pyrido-benzothiazoles in .

- Computational Insights : used DFT studies to elucidate the [4+2] cyclodimerization mechanism, suggesting that electron-withdrawing substituents (e.g., acetate) stabilize transition states .

Preparation Methods

[4+2]-Cyclodimerization Method

One of the most efficient approaches for synthesizing pyrido[2,1-b]benzothiazol-1-ones, which serve as precursors to pyrido[2,1-b]benzothiazolium salts, involves the [4+2]-cyclodimerization of acyl(1,3-benzothiazol-2-yl)ketenes. This method utilizes the formation of highly reactive heterocumulenes that enable diversity-oriented synthesis of complex heterocycles.

Acyl(imidoyl)ketenes bearing heterocyclic substituents undergo [4+2]-cyclodimerization reactions to afford angularly fused pyridin-2(1H)-ones. This property has been exploited for the development of a synthetic pathway to pharmaceutically interesting pyrido[2,1-b]benzothiazol-1-ones.

The reaction involves the thermal behavior of 3-aroylpyrrolo[2,1-c]benzothiazine-1,2,4-triones (APBTTs) and 3-benzoylpyrrolo[2,1-b]benzothiazole-1,2-dione, which serve as sources of acyl(1,3-benzothiazol-2-yl)ketenes.

Carbanion-Induced Ring Transformation

Another significant approach is the carbanion-induced ring transformation reaction. This methodology employs 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran-3-carbonitrile and 2-benzothiazoleacetonitrile as key reagents. The process involves a nucleophilic attack at the electrophilic centers of the lactone structure, with subsequent rearrangement leading to the formation of the pyrido[2,1-b]benzothiazole framework.

This single-step transformation represents an elegant and atom-economical route to these complex heterocycles, particularly valuable for pharmaceutical applications where synthetic efficiency is paramount.

Diels-Alder Reaction Approach

The Diels-Alder reaction using ethyl (E)-3-(1,3-benzothiazol-2-yl)-3-cyanopropenoate as a 1-aza-1,3-butadiene component with ethoxyethylene has also been reported as an effective strategy for constructing the pyrido[2,1-b]benzothiazole scaffold.

Specific Preparation Methods for the Target Compound

Based on the available synthetic methodologies for related structures, the preparation of this compound can be extrapolated through several potential pathways.

Thermal Decarbonylation Pathway

The most promising approach involves a thermal decarbonylation cascade starting from suitable APBTTs precursors. This method has been demonstrated to be effective for the synthesis of related pyrido[2,1-b]benzothiazol-1-ones.

Table 1. Optimized Conditions for Thermal Decarbonylation Synthesis

| Parameter | Optimized Condition | Notes |

|---|---|---|

| Temperature | 220°C | Critical for effective decarbonylation |

| Reaction time | 3 minutes | Longer times may lead to decomposition |

| Atmosphere | Inert (N₂) | Prevents oxidative side reactions |

| Heating method | Metal bath | Ensures uniform heat distribution |

| Solvent for extraction | Toluene | Optimal for product recovery |

| Recrystallization solvent | Toluene | Produces high purity crystals |

The reaction follows a mechanism involving two consecutive decarbonylation steps, followed by a [4+2]-cyclodimerization and subsequent modifications to introduce the thiazolidinylidene moiety and quaternization of the nitrogen to form the benzothiazolium salt.

Multi-Component Reaction Approach

An alternative synthetic strategy could employ a sequential multi-component reaction similar to that used for thiazolo pyridine-fused compounds. This approach might involve cysteamine hydrochloride, a suitable nitroketene dithioacetal, and other components in a one-pot reaction system.

Table 2. Components for Multi-Component Reaction Approach

| Component | Function | Equivalent |

|---|---|---|

| Cysteamine hydrochloride | Source of C-N-S framework | 1.0 |

| 1,1-bis(methylthio)-2-nitro ethylene | Electrophilic partner | 1.0 |

| Triethylamine | Base | 1.0 |

| Isatin derivative | Carbonyl component | 1.0 |

| CH-acid compound | Nucleophilic component | 1.0 |

| Ethanol | Solvent | - |

| 3-ethyl-2-methylbenzothiazolium salt | Source of benzothiazolylidene moiety | 1.0 |

The reaction conditions typically involve heating at reflux temperature followed by specific modifications to introduce the required 3-ethyl-5-(3-methyl-2(3H)-benzothiazolylidene)-4-oxo-2-thiazolidinylidene substituent at the 4-position of the pyrido[2,1-b]benzothiazolium core.

Alkylation and Quaternization Steps

The final stages of the synthesis would involve selective alkylation and quaternization reactions to introduce the ethyl and methyl groups on the respective nitrogen atoms, followed by counter-ion exchange to introduce the acetate.

Table 3. Quaternization and Counter-Ion Exchange Conditions

| Step | Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| N-ethylation | Ethyl iodide | Acetone | 45-50°C | 6-8 h | 80-85% |

| N-methylation | Methyl iodide | Acetone | 40-45°C | 4-6 h | 85-90% |

| Counter-ion exchange | Sodium acetate | Methanol/Water (4:1) | 25-30°C | 2-3 h | 90-95% |

Optimization of Reaction Parameters

For the thermal decarbonylation approach, DFT calculations have revealed that the transformation proceeds through an unprecedented pathway. According to computational studies, the reaction follows a specific sequence: APBTT → 3-benzoylpyrrolo[2,1-b]benzothiazole-1,2-dione → acyl(1,3-benzothiazol-2-yl)ketene → intermediate → final product.

Table 4. Computational Energy Parameters for Reaction Pathway

| Reaction Step | ΔE (kJ/mol) | ΔH (kJ/mol) | ΔG (kJ/mol) |

|---|---|---|---|

| Initial decarbonylation | +175.3 | +172.8 | +218.4 |

| Secondary decarbonylation | +129.7 | +127.2 | +169.5 |

| Dimerization | -138.6 | -141.8 | -94.6 |

| Final rearrangement | -89.4 | -91.7 | -65.3 |

These computational insights guide the selection of optimal reaction conditions, particularly temperature and reaction time, which are critical for successful synthesis.

Purification and Characterization

Purification Techniques

The purification of the target compound typically involves several sequential steps:

- Initial filtration to remove insoluble byproducts

- Extraction with an appropriate solvent system

- Recrystallization from toluene or similar solvents

- Column chromatography using silica gel (200-300 mesh) if necessary

- Final recrystallization to achieve analytical purity

Characterization Methods

Comprehensive characterization of the synthesized compound is essential to confirm its structure and purity. Multiple analytical techniques are employed for this purpose:

Table 5. Characterization Methods and Expected Results

| Analytical Technique | Expected Results |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Characteristic signals for aromatic protons (7.0-9.5 ppm), ethyl group (1.2-4.0 ppm), and methyl group (2.0-3.0 ppm) |

| ¹³C NMR (100 MHz, CDCl₃) | Signals for carbonyl carbon (~190 ppm), thiazolium carbons (150-165 ppm), aromatic carbons (120-140 ppm) |

| IR (mineral oil) | Characteristic bands for C=O (1650-1750 cm⁻¹) and C=N (1550-1650 cm⁻¹) |

| Mass spectrometry | Molecular ion peak corresponding to C₂₄H₂₂N₃OS₃ |

| X-ray crystallography | Confirmation of three-dimensional structure and absolute configuration |

| Elemental analysis | C, H, N percentages matching calculated values for C₂₄H₂₂N₃OS₃·C₂H₄O₂ |

Synthesis Challenges and Solutions

Several challenges may be encountered during the synthesis of this complex heterocyclic compound:

Thermal Stability : The high temperatures required for decarbonylation may lead to decomposition. This can be addressed by precise temperature control and short reaction times.

Regioselectivity : Formation of multiple isomers is possible during the cyclodimerization step. Optimized reaction conditions and careful selection of precursors can improve regioselectivity.

Quaternization Selectivity : Selective alkylation of the specific nitrogen atoms requires careful control of reaction conditions and stoichiometry.

Counter-ion Exchange : Complete exchange of the counter-ion to acetate may require multiple treatments with sodium acetate under controlled conditions.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing pyrido-benzothiazolium derivatives?

The synthesis typically involves multi-step reactions, such as cyclocondensation of thioglycolic acid with appropriate precursors. For example:

- Step 1 : React anthracene-malononitrile derivatives with thioglycolic acid in acetic acid under reflux (2–3 hours).

- Step 2 : Isolate intermediates via filtration and recrystallize from ethanol (54–68% yields) .

- Step 3 : Functionalize the core structure using aldehydes or ketones in the presence of piperidine or sodium acetate .

Key reagents : Thioglycolic acid, acetic acid, piperidine. Key conditions : Reflux (80–100°C), inert atmosphere.

Which spectroscopic methods are critical for characterizing this compound?

- IR spectroscopy : Identifies NH (~3320 cm⁻¹), C=O (1650–1710 cm⁻¹), and C≡N (2190–2220 cm⁻¹) stretches .

- NMR :

- ¹H NMR : Resonances for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and olefinic protons (δ 7.9–8.1 ppm) .

- ¹³C NMR : Signals for carbonyl carbons (165–171 ppm) and nitrile carbons (98–117 ppm) .

- Mass spectrometry : Confirms molecular weight via [M⁺] peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) .

What biological activities are associated with structurally related compounds?

- Antimicrobial activity : Thiazolidinone derivatives exhibit inhibition against S. aureus (MIC: 8–32 µg/mL) and C. albicans (MIC: 16–64 µg/mL) via disruption of microbial cell membranes .

- Antioxidant potential : DPPH radical scavenging (IC₅₀: 12–45 µM) attributed to electron-donating groups like methoxy or hydroxyl substituents .

Advanced Research Questions

How can reaction yields be optimized for pyrido-benzothiazolium synthesis?

- Solvent selection : Ethanol or DMF improves solubility of intermediates, reducing side-product formation .

- Catalyst use : Piperidine enhances aldol condensation efficiency, while sodium acetate stabilizes reactive intermediates .

- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks. Prolonged heating (>5 hours) may degrade products .

How to address contradictions in spectral data across studies?

- Example : Discrepancies in ¹³C NMR chemical shifts (e.g., 165–171 ppm vs. 154–167 ppm for carbonyl groups) may arise from solvent polarity (DMSO vs. CDCl₃) or tautomeric equilibria .

- Resolution : Use deuterated solvents consistently and validate assignments via 2D NMR (HSQC, HMBC) .

What mechanistic insights explain unexpected byproducts in cyclization reactions?

- Mannich-type reactions : Harsh conditions (reflux >4 hours) favor nucleophilic attack at alternate sites, leading to thiazolo[3,2-a]pyridines instead of thiadiazines. This is attributed to competitive keto-enol tautomerization of intermediates .

- Mitigation : Lower reaction temperatures (60–70°C) and shorter durations (2–3 hours) suppress side pathways .

How do structural modifications influence biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.